molecular formula C5H10O2 B3193475 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 72074-94-3

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No.: B3193475
CAS No.: 72074-94-3
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(Tetrahydrofuran-2-YL)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a primary alcohol with a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(Tetrahydrofuran-2-YL)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-2-tetrahydrofuranone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of (S)-2-tetrahydrofuranone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products

    Oxidation: (S)-2-tetrahydrofuranone, (S)-tetrahydrofuran-2-carboxylic acid.

    Reduction: (S)-tetrahydrofuran-2-ylmethane.

    Substitution: (S)-tetrahydrofuran-2-yl chloride, (S)-tetrahydrofuran-2-yl bromide.

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(Tetrahydrofuran-2-YL)methanol
Reactant of Route 2
Reactant of Route 2
(S)-(Tetrahydrofuran-2-YL)methanol
Reactant of Route 3
(S)-(Tetrahydrofuran-2-YL)methanol
Reactant of Route 4
(S)-(Tetrahydrofuran-2-YL)methanol
Reactant of Route 5
(S)-(Tetrahydrofuran-2-YL)methanol
Reactant of Route 6
(S)-(Tetrahydrofuran-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.